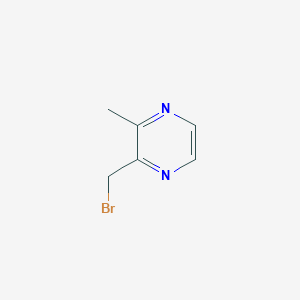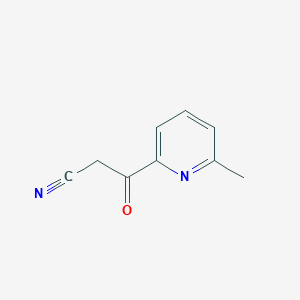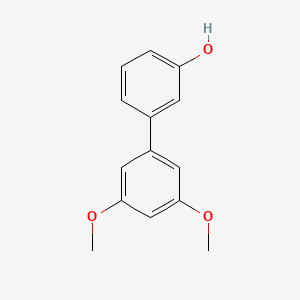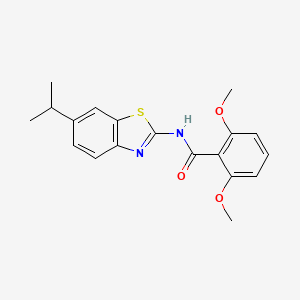
2-(Bromomethyl)-3-methylpyrazine
Overview
Description
“2-(Bromomethyl)-3-methylpyrazine” is a hypothetical organic compound. It would likely be a derivative of pyrazine, which is a basic heterocyclic compound consisting of a six-membered ring with two nitrogen atoms and four carbon atoms . The “2-(Bromomethyl)” part suggests a bromomethyl group (-CH2Br) attached to the second carbon of the pyrazine ring, and the “3-methyl” part indicates a methyl group (-CH3) attached to the third carbon of the ring .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, bromomethylation is a common reaction in organic chemistry. It typically involves the reaction of a compound with a source of bromomethyl, such as bromomethane or dibromomethane . The synthesis could potentially involve the bromomethylation of 2-methylpyrazine .Molecular Structure Analysis
The molecular structure of “this compound” would likely be planar due to the nature of the pyrazine ring. The bromomethyl and methyl substituents would be attached to the second and third carbons of the ring, respectively .Chemical Reactions Analysis
The bromomethyl group in “this compound” could potentially undergo various reactions. For example, it could participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile . The methyl group could also undergo reactions, although it is less reactive than the bromomethyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact structure. As a brominated organic compound, it would likely be relatively heavy and could potentially have a high boiling point .Scientific Research Applications
Synthesis of Fluorescent Dyes
2-Bromomethyl-5,6-dicyano-3-phenylpyrazine, synthesized from a derivative of 2-(Bromomethyl)-3-methylpyrazine, is used in the development of new fluorescent styryl dyes. These dyes have applications in electroluminescence (EL) devices due to their strong fluorescence and spectral properties, as investigated by Jaung, Matsuoka, and Fukunishi (Jaung, Matsuoka, & Fukunishi, 1998).
Halochromism Studies
In a study by Young-Sik Jung and J. Jaung, 2-bromomethyl-3-phenyl-5,6-dicyanopyrazine reacted with methyl-substituted pyridine to produce dicyanopyrazylmethylene pyridinium bromides. These compounds show potential as reversibly colored materials for external response applications, indicating a scope in smart materials and sensors (Jung & Jaung, 2005).
Corrosion Inhibition
Research by Obot and Gasem suggests that derivatives of pyrazine, such as 2-amino-5-bromopyrazine, show promise as corrosion inhibitors for steel. This study highlights the potential of pyrazine compounds in industrial applications related to metal protection (Obot & Gasem, 2014).
Synthesis of Polyols and Their Derivatives
Cui Xiao-bing's research includes the synthesis of polyols like 2,3,5-triacetoxymethyl-6-methylpyrazine and their acetates from tetramethylpyrazine, which was obtained through bromination and esterification processes. These compounds have potential applications in various chemical syntheses and industrial processes (Xiao-bing, 2010).
Properties
IUPAC Name |
2-(bromomethyl)-3-methylpyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-5-6(4-7)9-3-2-8-5/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPMEBTWSKNJRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{1H-Pyrrolo[2,3-B]pyridin-3-YL}-1,3-thiazol-2-amine](/img/structure/B3290846.png)


![(1,4,5,6-Tetrahydrocyclopenta[C]pyrazol-3-YL)methanamine](/img/structure/B3290868.png)


![(Z)-N-(4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B3290894.png)
![3-(benzenesulfonyl)-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B3290895.png)


![2-(3,5-dimethylpiperidin-1-yl)-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}acetamide](/img/structure/B3290923.png)
![N-(3,4-dimethoxyphenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3290926.png)
![N-(3-nitrophenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3290929.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3290930.png)
